Home > Products > Building Blocks P5638 > 1H-pyrrolo[2,3-d]pyrimidin-2(7h)-one
1H-pyrrolo[2,3-d]pyrimidin-2(7h)-one - 322728-22-3

1H-pyrrolo[2,3-d]pyrimidin-2(7h)-one

Catalog Number: EVT-2643134
CAS Number: 322728-22-3
Molecular Formula: C6H3N3O
Molecular Weight: 133.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrrolo[2,3-d]pyrimidin-2-one is a type of aromatic heterocyclic compound . It is known to exist in numerous natural and synthetic forms . This compound has been found to display a range of pharmacological effects, including anti-inflammatory , antiviral , antibacterial , and antituberculosis activities.

Synthesis Analysis

Pyrrolo[2,3-d]pyrimidin-2-one can be synthesized through various methods. Some of these methods include Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Molecular Structure Analysis

The molecular structure of Pyrrolo[2,3-d]pyrimidin-2-one consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the synthesized compounds can be identified using microanalytical and spectroscopic measurements .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidin-2-one can undergo various chemical reactions. For instance, it can react with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol to form new compounds .

Physical And Chemical Properties Analysis

Pyrrolo[2,3-d]pyrimidin-2-one is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), and 1609 (C=N) .

Overview

1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The structure of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one features a pyrrole ring fused to a pyrimidine ring, which contributes to its biological activity and chemical properties.

Source and Classification

1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one can be derived from various synthetic pathways that involve starting materials such as arylglyoxals and amino compounds. It is classified as a nitrogen-containing heterocycle, which is significant in organic synthesis and drug development due to its structural diversity and reactivity.

Synthesis Analysis

Methods

Several methods have been reported for the synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, including:

  • One-Pot Three-Component Reactions: A popular method involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetrabutylammonium bromide at elevated temperatures (around 50 °C) in ethanol. This method is noted for its simplicity and efficiency, yielding high quantities of the desired product without significant by-products .
  • Microwave-Assisted Synthesis: Another approach utilizes microwave irradiation to enhance reaction rates and yields. For example, reactions involving phenylglyoxal hydrate with 6-amino-1,3-dimethyluracil under controlled microwave heating have shown promising results .

Technical Details

The synthesis often employs techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to characterize the resulting compounds. These techniques help confirm the structural integrity and purity of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one.

Molecular Structure Analysis

Structure

The molecular structure of 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one consists of a fused pyrrole and pyrimidine system. The compound can be represented as follows:

C8H6N4O\text{C}_8\text{H}_6\text{N}_4\text{O}

Data

Key spectral data for this compound includes:

  • Melting Point: Typically ranges from 264 °C to 312 °C depending on substitution patterns.
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks in the  1H NMR\text{ 1H NMR} spectrum include signals for NH groups and aromatic protons.
  • Infrared Spectroscopy: Absorption bands corresponding to C=O (around 1660 cm1^{-1}), C=N (around 1580 cm1^{-1}), and NH groups are typically observed .
Chemical Reactions Analysis

Reactions

1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one participates in various chemical reactions due to its functional groups. Notably:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction leads to the formation of triazole derivatives from 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one and azides, showcasing its versatility .

Technical Details

The reaction conditions often involve mild temperatures and specific catalysts to facilitate high yields while minimizing side reactions.

Mechanism of Action

The mechanism by which 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one exerts its biological effects may involve modulation of various biochemical pathways. For instance:

  • The compound has shown activity against Mycobacterium tuberculosis in vitro, suggesting that it may interfere with bacterial cell metabolism or replication processes .

Data from molecular docking studies indicate that certain derivatives exhibit strong binding affinities to target proteins involved in tuberculosis pathogenesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in polar solvents such as DMSO or ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include thermal gravimetric analysis and differential scanning calorimetry to assess stability under varying conditions.

Applications

1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one has significant potential applications in:

  • Pharmaceutical Development: Its derivatives are being explored as anti-tubercular agents due to their promising biological activities.
  • Medicinal Chemistry: The compound serves as a scaffold for designing new drugs targeting various diseases due to its structural diversity and reactivity.
Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following early observations of its bioisosteric resemblance to purine nucleobases. Initial synthetic efforts in the 1960s, such as Scheradsky’s condensation of amino-substituted pyrroles with guanidine derivatives, established foundational methodologies for accessing this heterocyclic system [8]. The scaffold gained significant traction in the 1990s when researchers recognized its potential for mimicking adenine in ATP-binding sites of kinases—a revelation coinciding with the rise of targeted cancer therapies. By the early 2000s, pharmaceutical development accelerated with the FDA approval of landmark drugs like Tofacitinib (Janus kinase inhibitor for autoimmune diseases) and Ruxolitinib (JAK1/2 inhibitor for myelofibrosis), validating the scaffold’s clinical utility [5].

Table 1: Milestones in Pyrrolo[2,3-d]pyrimidine-Based Drug Development

YearDevelopment MilestoneSignificance
1965Scheradsky’s synthetic route using pyrrole and guanidineEnabled foundational access to the scaffold
2000sDiscovery of Tofacitinib and RuxolitinibDemonstrated clinical efficacy in autoimmune and myeloproliferative disorders
2010sOptimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesAchieved orally bioavailable PKB inhibitors with antitumor efficacy
2020sDevelopment of HPK1 inhibitors (e.g., Compound 31, IC₅₀ = 3.5 nM)Addressed immunotherapy resistance via T-cell signaling modulation

Contemporary research focuses on structural diversification to overcome limitations of early derivatives, such as metabolic instability and kinase selectivity. For example, modifications to 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines yielded 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with enhanced oral bioavailability and sustained target engagement in vivo [2]. Recent efforts (2020–2023) have produced compounds like the HPK1 inhibitor 31 (IC₅₀ = 3.5 nM), which augments interleukin-2 secretion in T-cells—a breakthrough for cancer immunotherapy [1]. The scaffold’s versatility is further evidenced by its incorporation into multi-kinase inhibitors targeting EGFR, Her2, VEGFR2, and CDK2 simultaneously, exemplified by compound 5k (IC₅₀ = 40–204 nM against key kinases) [3].

Structural and Functional Significance of 1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one

The 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one core distinguishes itself from classical pyrrolopyrimidines through a lactam moiety at the 2-position, which profoundly influences its electronic distribution, hydrogen-bonding capability, and three-dimensional conformation. X-ray crystallographic analyses reveal that the 2-carbonyl group engages in complementary hydrogen bonding with kinase hinge residues, notably serving as a hydrogen bond acceptor with backbone NH groups (e.g., Leu398 in PAK4) and as a donor via the adjacent N-H [6]. This dual functionality enhances binding affinity compared to non-lactam analogs.

Key Structural Advantages:

  • Hydrogen-Bonding Versatility: The lactam enables three-point hinge binding (versus two-point in diaminopyrimidine analogs), as demonstrated in FAK inhibitors where it interacts with Cys502 via dual H-bonds and with Glu500 through a water-mediated network [10].
  • Electronic Modulation: Electron-withdrawing character of the carbonyl reduces pyrrole N-H acidity (pKa ~12–14), enhancing cell membrane permeability while retaining the capacity for salt-bridge formation in active sites [9].
  • Conformational Restriction: The planar lactam fused to the bicyclic system enforces rigidity, minimizing entropic penalties upon binding. Molecular dynamics simulations confirm reduced protein backbone fluctuations (RMSD < 0.2 nm) in PAK4 complexes with lactam-containing inhibitors versus flexible analogs [6].

The scaffold’s functionalization follows predictable regiochemistry: electrophilic substitution favors the 5-position of the pyrrole ring, while nucleophilic displacements target the 4-position of the pyrimidine. Halogenation at C5 (e.g., p-bromobenzene) boosts cellular activity, as evidenced in anti-BVDV derivatives, whereas 4-alkoxy/aryloxy groups (as in FAK inhibitors) project into hydrophobic pockets near the DFG motif [5] [9].

Role in Targeted Therapy: Kinase Inhibition and Beyond

1H-Pyrrolo[2,3-d]pyrimidin-2(7H)-one derivatives exert therapeutic effects primarily through potent and selective kinase inhibition, leveraging their adenine-mimetic properties to compete with ATP in catalytic domains. Their clinical relevance spans oncology, immunology, and antiviral therapy, with distinct derivatives tailored to specific kinome targets.

Oncology Applications:

  • FAK Inhibition: Derivatives like 36 (IC₅₀ = 1.9 nM against FAK) disrupt focal adhesion signaling in ovarian cancer, suppressing metastasis and chemoresistance. The compound’s 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one motif blocks phosphorylation at Tyr397, inhibiting downstream PI3K/AKT and ERK pathways in PA-1 cells [9].
  • PAK4 Targeting: Molecular modeling confirms that halogenated derivatives (e.g., 5n) occupy the PAK4 ATP pocket, with the 2-carbonyl forming H-bonds to Leu398 and the 4-amino group interacting with Asp458. Inhibitor 5n shows >50-fold selectivity over PAK1 due to steric complementarity with Met395 in PAK4 [6].
  • Multi-Kinase Inhibition: Hydrazone-linked derivatives (e.g., 5k) concurrently inhibit EGFR (IC₅₀ = 40 nM), Her2 (IC₅₀ = 204 nM), VEGFR2 (IC₅₀ = 68 nM), and CDK2 (IC₅₀ = 72 nM), inducing Bax/caspase-3-mediated apoptosis in HepG2 cells [3].

Table 2: Kinase Targets and Inhibitory Potency of Representative Derivatives

Kinase TargetBiological RoleExemplary CompoundIC₅₀ ValueMechanism of Action
HPK1T-cell signaling negative regulatorCompound 313.5 nMBlocks SLP76 phosphorylation, enhances IL-2 secretion
PKB/AktCell survival and proliferationCCT1289306.0 nMATP-competitive inhibition; suppresses PI3K-PKB-mTOR axis
FAKFocal adhesion signalingCompound 361.9 nMInhibits Tyr397 autophosphorylation and downstream effectors
PAK4Cytoskeletal remodeling5n<10 nMStabilizes inactive conformation via hinge region H-bonding

Beyond Kinase Inhibition:

  • Antiviral Activity: 4,7-Disubstituted derivatives (e.g., compound 1) inhibit Zika virus replication (EC₅₀ = 5.25 µM) by targeting viral RNA-dependent RNA polymerase (RdRp), though the precise binding site remains under investigation [7].
  • Epigenetic Modulation: Emerging evidence suggests bromodomain-binding potential, with lactam carbonyl groups engaging Asn140 in BRD4 through hydrogen bonds—a property under exploitation in hematological malignancies [8].

The scaffold’s adaptability enables rational design against resistance mechanisms; for example, incorporating meta-substituted electron-withdrawing groups on pendant aryl rings restores PAK4 affinity in mutant variants [6]. This multifaceted target engagement underscores why 1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one remains a cornerstone of modern medicinal chemistry efforts in targeted therapy.

Properties

CAS Number

322728-22-3

Product Name

1H-pyrrolo[2,3-d]pyrimidin-2(7h)-one

IUPAC Name

pyrrolo[2,3-d]pyrimidin-2-one

Molecular Formula

C6H3N3O

Molecular Weight

133.11

InChI

InChI=1S/C6H3N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H

InChI Key

SRBUGYKMBLUTIS-UHFFFAOYSA-N

SMILES

C1=C2C=NC(=O)N=C2N=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.